molecular formula C12H10ClN3O B8333978 4-chloro-1-(2-hydroxyethyl)-1H-imidazo[4,5-c]quinoline

4-chloro-1-(2-hydroxyethyl)-1H-imidazo[4,5-c]quinoline

Cat. No. B8333978
M. Wt: 247.68 g/mol
InChI Key: VMLJQFROKYEXBG-UHFFFAOYSA-N
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Patent
US04698348

Procedure details

A mixture of 25.3 g (0.072 mole) of 1-(2-benzoyloxyethyl)-4-chloro-1H-imidazo[4,5-c]quinoline (from Example 120) and 500 ml of 10% ammonia in methanol was stirred at about 20° C. for three days, and was filtered and then evaporated to low volume. The slurry was mixed with diethyl ether, and the solid was separated by filtration, washed with ether and recrystallized from methanol to provide white crystals of 4-chloro-1-(2-hydroxyethyl)-1H-imidazo[4,5-c]quinoline, m.p. 185°-187° C. Analysis: Calculated for C12H10ClN3O: %C, 58.2; %H, 4.1; %N, 17.0; Found: %C, 58.0; %H, 4.0; %N, 17.3.
Name
1-(2-benzoyloxyethyl)-4-chloro-1H-imidazo[4,5-c]quinoline
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:9][CH2:10][CH2:11][N:12]1[C:24]2[C:23]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[N:17]=[C:16]([Cl:25])[C:15]=2[N:14]=[CH:13]1)(=O)C1C=CC=CC=1.N>CO>[Cl:25][C:16]1[C:15]2[N:14]=[CH:13][N:12]([CH2:11][CH2:10][OH:9])[C:24]=2[C:23]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[N:17]=1

Inputs

Step One
Name
1-(2-benzoyloxyethyl)-4-chloro-1H-imidazo[4,5-c]quinoline
Quantity
25.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCCN1C=NC=2C(=NC=3C=CC=CC3C21)Cl
Name
Quantity
500 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
was stirred at about 20° C. for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to low volume
ADDITION
Type
ADDITION
Details
The slurry was mixed with diethyl ether
CUSTOM
Type
CUSTOM
Details
the solid was separated by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC1=NC=2C=CC=CC2C2=C1N=CN2CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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